(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one
Description
The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is a synthetic imidazolidinone derivative characterized by a five-membered heterocyclic core. Its structure includes a propyl group at position 3, a sulfanylidene (thioxo) group at position 2, and a (2,4,5-trimethoxyphenyl)methylidene substituent at position 5 in the Z-configuration.
Synthesis typically involves condensation reactions of substituted benzaldehydes with imidazolidinone precursors, followed by characterization via NMR, IR, and mass spectrometry . The Z-configuration of the exocyclic double bond is confirmed through NOE experiments or X-ray crystallography, as seen in structurally related compounds .
Properties
IUPAC Name |
(5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-6-18-15(19)11(17-16(18)23)7-10-8-13(21-3)14(22-4)9-12(10)20-2/h7-9H,5-6H2,1-4H3,(H,17,23)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZBRUZROIAFJ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-3-propyl-2-sulfanylidene-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one is a member of the imidazolidinone family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 360.47 g/mol. Its structure includes a sulfanylidene group and multiple methoxy substituents that may influence its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H24N2O3S |
| Molecular Weight | 360.47 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Sulfanylidene, Methoxy |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of methoxy groups in this compound potentially enhances its electron-donating ability, contributing to its antioxidant capacity.
Antimicrobial Activity
Studies have shown that imidazolidinone derivatives possess antimicrobial properties. The compound's structure may facilitate interaction with microbial cell membranes or inhibit specific metabolic pathways, thus exhibiting bactericidal or bacteriostatic effects.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds like this compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
Potential Neuroprotective Effects
Emerging studies suggest that imidazolidinone derivatives may offer neuroprotective effects by reducing neuronal apoptosis and promoting neurogenesis. This activity could be beneficial in neurodegenerative conditions such as Alzheimer's disease.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of various imidazolidinone derivatives using DPPH and ABTS radical scavenging assays. The compound demonstrated a significant reduction in radical concentration, indicating strong antioxidant activity.
Study 2: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those for standard antibiotics.
Study 3: Anti-inflammatory Mechanisms
Research exploring the anti-inflammatory mechanisms indicated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential pathway for therapeutic intervention in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other imidazolidinone derivatives, differing primarily in substituents at positions 3 and 3. Key analogues include:
Key Structural and Functional Differences
Propyl vs. Aromatic Groups at Position 3: The propyl chain in the target compound introduces flexibility and hydrophobicity, contrasting with rigid aromatic substituents (e.g., bromophenyl in or nitrophenyl in ), which may restrict conformational mobility .
Sulfur Functionality :
- The 2-sulfanylidene group in the target compound is critical for hydrogen bonding and metal coordination, unlike analogues with methylthio groups (e.g., ), which prioritize steric bulk over reactivity .
Crystallographic Insights: Compounds like the asarone trimers (unrelated but analyzed similarly) exhibit non-planar aromatic systems with inter-ring angles of 61–85°, stabilized by weak C–H···O and C–H···π interactions . This suggests that the trimethoxyphenyl group in the target compound may adopt similar torsional angles, influencing packing efficiency and solubility.
Pharmacological Potential
For example:
- 3-(4-bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-imidazol-4-one (compound 7f) was synthesized in high yield (92%) and characterized by a melting point of 218–220°C, indicating thermal stability .
- Asarone trimers (from ) exhibit complex crystal packing driven by weak interactions, a feature that may extend to the target compound’s solid-state behavior .
Tables
Table 1: Substituent Comparison of Imidazolidinone Analogues
Table 2: Physicochemical Properties of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
